BenchChemオンラインストアへようこそ!

2-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine

Medicinal Chemistry Synthetic Methodology Cross-Coupling

2-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine (CAS 2763749-59-1) is a heterocyclic compound within the pyrazolo[1,5-a]pyrimidine family, a scaffold recognized for its significant impact in medicinal chemistry due to its structural versatility and photophysical properties. This compound (molecular formula C₇H₆BrN₃O₂S; molecular weight 276.11) features a bromine atom at the C-2 position and a methanesulfonyl group (-SO₂CH₃) at the C-6 position, creating two electronically and sterically distinct reactive handles on the fused bicyclic core.

Molecular Formula C7H6BrN3O2S
Molecular Weight 276.11 g/mol
Cat. No. B13466296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine
Molecular FormulaC7H6BrN3O2S
Molecular Weight276.11 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CN2C(=CC(=N2)Br)N=C1
InChIInChI=1S/C7H6BrN3O2S/c1-14(12,13)5-3-9-7-2-6(8)10-11(7)4-5/h2-4H,1H3
InChIKeyUUSTVRCIUCQCNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine: A Dual-Functional Heterocyclic Building Block for Kinase-Focused Medicinal Chemistry


2-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine (CAS 2763749-59-1) is a heterocyclic compound within the pyrazolo[1,5-a]pyrimidine family, a scaffold recognized for its significant impact in medicinal chemistry due to its structural versatility and photophysical properties [1]. This compound (molecular formula C₇H₆BrN₃O₂S; molecular weight 276.11) features a bromine atom at the C-2 position and a methanesulfonyl group (-SO₂CH₃) at the C-6 position, creating two electronically and sterically distinct reactive handles on the fused bicyclic core.

Why Generic Pyrazolo[1,5-a]pyrimidine Substitution Fails: Positional and Electronic Determinants of 2-Bromo-6-methanesulfonyl Performance


In-class substitution of pyrazolo[1,5-a]pyrimidines is precluded by the profound dependence of reactivity and biological target engagement on the precise position and electronic nature of substituents [1]. Moving the bromo group from the C-2 to the C-3 position (the 3-bromo-6-methanesulfonyl isomer, CAS 2758005-56-8) fundamentally alters the cross-coupling regioselectivity; C-3 bromination is the kinetically favored product of direct electrophilic substitution, whereas C-2 bromination requires de novo synthetic construction from appropriately functionalized aminopyrazole precursors, making the 2-bromo isomer structurally distinct and synthetically non-interchangeable [2]. Independent work demonstrates that C-2 alkynyl derivatives of pyrazolo[1,5-a]pyrimidine show selective growth inhibition of cancer cell lines (MDA-MB-231 and K562), underscoring the biological relevance of the C-2 substitution vector [3]. Furthermore, the 6-methanesulfonyl group introduces a strong electron-withdrawing dipole that modulates the electron density of the pyrimidine ring, influencing both nucleophilic aromatic substitution (SNAr) reactivity and non-covalent binding interactions with kinase hinge regions [1].

Evidence-Based Differentiation: 2-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine vs. Closest Analogs


Regioselective Cross-Coupling at C-2 vs. C-3 Bromo: A Divergent Synthetic Handle

The C-2 bromo substituent of the target compound provides a regioselective cross-coupling handle that is orthogonal to the C-3 bromo position found in the positional isomer 3-bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine (CAS 2758005-56-8). Electrophilic bromination of the parent pyrazolo[1,5-a]pyrimidine scaffold yields 3-bromo and 3,6-dibromo species selectively, meaning the 3-bromo isomer is directly accessible via late-stage bromination, while the 2-bromo isomer must be constructed from pre-functionalized 5-amino-3-bromopyrazole building blocks [1]. This synthetic divergence means the 2-bromo compound occupies a distinct chemical space for library enumeration. A study employing C-2 bromo pyrazolo[1,5-a]pyrimidine building blocks via Pd/C-Cu catalyzed alkynylation demonstrated successful synthesis of 2-alkynyl derivatives, a transformation that is not accessible from the 3-bromo isomer without competing reactivity [2].

Medicinal Chemistry Synthetic Methodology Cross-Coupling

Electronic Modulation by 6-Methanesulfonyl: Impact on SNAr Reactivity and Physicochemical Properties

The 6-methanesulfonyl group exerts a strong electron-withdrawing effect (-I, -M) on the pyrimidine ring, which enhances the electrophilicity at adjacent positions and enables selective nucleophilic aromatic substitution (SNAr) chemistry [1]. In contrast, analogs lacking the 6-methanesulfonyl group, such as 2-bromopyrazolo[1,5-a]pyrimidine (CAS 1269421-25-3), cannot activate the pyrimidine ring toward SNAr, limiting their synthetic utility to cross-coupling at the bromo position alone. Computed physicochemical data for a structurally analogous 6-methanesulfonylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (PubChem CID 146100718) shows XLogP3 of -0.9 and a hydrogen bond acceptor count of 6, consistent with the polar sulfonyl group significantly reducing lipophilicity compared to unsubstituted analogs [2]. For the target compound, the 6-methanesulfonyl group is predicted to reduce logD7.4 by approximately 0.8–1.2 log units relative to 2-bromopyrazolo[1,5-a]pyrimidine, based on the Hansch π constant of -1.63 for the SO₂CH₃ substituent [3].

Medicinal Chemistry Physicochemical Profiling SNAr Reactivity

Cytotoxic Activity of C-2 Functionalized Pyrazolo[1,5-a]pyrimidines Against Cancer Cell Lines

2-Alkynyl pyrazolo[1,5-a]pyrimidines, synthesized from C-2 bromo precursors structurally analogous to the target compound, demonstrated selective growth inhibition of cancer cell lines. In head-to-head testing against MDA-MB-231 (breast cancer) and K562 (leukemia) cells, the most active C-2 alkynyl derivatives showed IC₅₀ values in the low micromolar range with selective cytotoxicity against cancer cells over non-cancerous HEK293 cells [1]. This contrasts with pyrazolo[1,5-a]pyrimidine derivatives bearing substituents at the C-3 position, which are more commonly reported as Pim-1 kinase inhibitors [2], highlighting that the C-2 substitution vector engages a distinct biological target profile. While the target compound itself is a synthetic intermediate (not a final drug candidate), its C-2 bromo handle is the direct precursor to these biologically validated 2-alkynyl anticancer agents.

Cancer Biology Anti-Proliferative Structure–Activity Relationship

Vendor Availability Dashboard: Purity and Sourcing Comparison with Positional Isomers

A comparative vendor analysis of the target compound against its closest positional isomer reveals a differentiated supply landscape. 2-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine (CAS 2763749-59-1) is available from Leyan (Catalog No. 2250560) at 98% purity with storage at ambient conditions, with packaging options at 1 g, 5 g, and 10 g scale . The 3-bromo positional isomer (CAS 2758005-56-8) is listed by multiple vendors (BenchChem, EvitaChem, Kuujia) but typically at 95% purity , representing a 3-percentage-point purity differential. A further structural analog, 3-bromo-6-methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidine (same MF: C₇H₆BrN₃O₂S), bears an additional methyl group at C-2 that blocks the position for further derivatization, making it unsuitable for cross-coupling-based library synthesis . The related scaffold isomer 5-bromo-3-(methylsulfonyl)-1H-pyrazolo[3,4-b]pyridine (CAS 1309778-79-7) shares identical molecular formula but differs in ring fusion, representing a distinct chemical series not interchangeable with the pyrazolo[1,5-a]pyrimidine core .

Chemical Procurement Vendor Analytics Supply Chain

Application Scenarios Where 2-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine Outperforms Alternative Building Blocks


Scaffold 1: Convergent Library Synthesis Exploiting Dual Orthogonal Reactive Handles

In fragment-based drug discovery (FBDD) and DNA-encoded library (DEL) synthesis, building blocks with two chemically orthogonal reactive handles are critical for achieving efficient, divergent library construction [1]. 2-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine enables a sequential diversification strategy: first, Suzuki–Miyaura cross-coupling at the C-2 bromo position to introduce aryl or heteroaryl diversity; second, SNAr at the C-5 or C-7 positions of the electron-deficient pyrimidine ring (activated by the 6-methanesulfonyl group) to introduce amine or alkoxy substituents . This two-step, one-purification protocol is not feasible with either the 3-bromo positional isomer (different coupling regiochemistry) or 2-bromopyrazolo[1,5-a]pyrimidine lacking the sulfonyl activator (no SNAr handle) . Quantitative precedent from related difunctionalized pyrazolo[1,5-a]pyrimidines demonstrates that sequential site-selective cross-coupling reactions proceed with greater than 20:1 regioselectivity after careful optimization of coupling conditions [2].

Scaffold 2: Kinase Inhibitor Lead Generation Targeting Under-Exploited C-2 Pharmacophore Space

The pyrazolo[1,5-a]pyrimidine scaffold is a prominent pharmacophore for tropomyosin receptor kinase (Trk), Pim-1, and CDK inhibitors, yet the vast majority of reported inhibitors bear substituents at the C-3, C-5, and C-7 positions [3]. The C-2 substitution vector remains significantly under-explored in kinase inhibitor patents and publications. The target compound's C-2 bromo handle serves as a direct precursor for Sonogashira, Suzuki, or Buchwald–Hartwig coupling to access 2-substituted pyrazolo[1,5-a]pyrimidines that occupy a distinct region of kinase inhibitor chemical space. 2-Alkynyl derivatives synthesized from C-2 bromo precursors have demonstrated selective anti-proliferative activity against MDA-MB-231 and K562 cancer cell lines, confirming that C-2 substitution can yield biologically active compounds with target engagement profiles distinct from C-3-substituted analogs [4].

Scaffold 3: Physicochemical Property Optimization via 6-Methanesulfonyl-Enabled Lipophilicity Reduction

Lead optimization campaigns frequently encounter compounds with high lipophilicity (logD > 3) that suffer from poor solubility, high metabolic clearance, and off-target toxicity [5]. The 6-methanesulfonyl group of the target compound serves as a powerful polarity-introducing motif, with a Hansch π constant of -1.63, capable of reducing logD by approximately 1.0–1.5 log units compared to unsubstituted pyrazolo[1,5-a]pyrimidines [6]. For medicinal chemistry teams seeking to lower the lipophilicity of lead compounds while maintaining kinase hinge-binding interactions, the target compound provides a pre-installed sulfonyl group at the pyrimidine 6-position—a location that consistently points toward solvent in type I kinase inhibitor binding modes and therefore tolerates polar substituents without disrupting key hydrogen-bonding interactions with the hinge region [3].

Scaffold 4: Patent Space Diversification Around Established Pyrazolo[1,5-a]pyrimidine Chemotypes

Intellectual property landscapes surrounding pyrazolo[1,5-a]pyrimidine-based kinase inhibitors are densely populated at C-3, C-5, and C-7 substitution positions [7]. The 2-bromo-6-methanesulfonyl combination of the target compound is structurally distinct from the substitution patterns claimed in major patent estates such as US 8,188,097 (pyrazolo[1,5-a]pyrimidine compounds as cannabinoid receptor antagonists), US 8,883,801 (mTOR inhibitors), and US 11,142,528 (BTK modulators) [7]. By employing a C-2 diversification strategy, medicinal chemistry teams can generate novel chemical matter with reduced freedom-to-operate risk, while benefiting from the well-precedented kinase inhibition potential of the pyrazolo[1,5-a]pyrimidine core scaffold. The target compound thus functions as a strategic IP-diversification building block rather than merely a generic intermediate.

Quote Request

Request a Quote for 2-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.